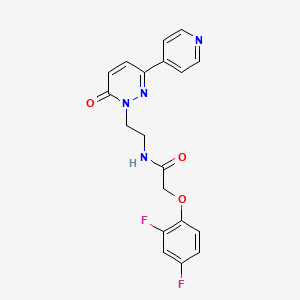
N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12N4OS and its molecular weight is 284.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide and its derivatives exhibit a broad range of biological activities. For instance, the synthesis of pyridine thiazole derivatives has been studied for their antimicrobial and antitumor activities. In particular, two zinc(II) complexes with pyridine thiazole derivatives were prepared, and both showed enhanced biological activity compared to their free ligands. Some compounds demonstrated specificity against certain bacteria or cancer cell lines, highlighting the potential of these derivatives in developing novel bioactive materials (X. Zou et al., 2020).
Chemical Properties and Tautomerism
The chemical properties of related compounds, such as N-(Pyridin-2-yl)thiazol-2-amine, have been explored to understand their versatility in therapeutic applications. Quantum chemical analysis reveals six competitive isomeric structures, with some exhibiting divalent N(I) character. This study suggests a dynamic competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen, affecting their electron donating properties. This insight into electron distribution and tautomeric preferences could inform the design of new compounds with enhanced therapeutic potential (Sonam Bhatia et al., 2013).
Antimycobacterial Activity
Further research has focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One promising compound demonstrated significant activity against various tests, including an MS GyrB ATPase assay, indicating its potential as an antituberculosis agent. This study exemplifies the therapeutic applications of thiazole derivatives in addressing tuberculosis, a major global health challenge (V. U. Jeankumar et al., 2013).
Antimicrobial and Anticancer Applications
Additionally, the synthesis and in vitro antimicrobial activity of new amino acids and peptides containing thiazole and oxazole moieties have been explored. These compounds showed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, fungi, and yeast, indicating their potential as antimicrobial agents. The study underscores the versatility of thiazole derivatives in developing new antimicrobial strategies (M. Stanchev et al., 1999).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(16-9-11-3-5-15-6-4-11)12-10-20-14(17-12)18-7-1-2-8-18/h1-8,10H,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLQVYVJHNSJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
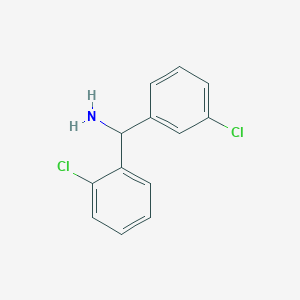
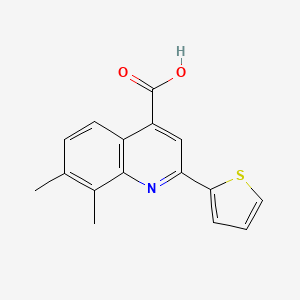
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
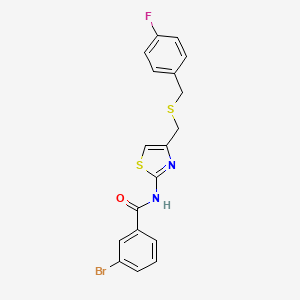
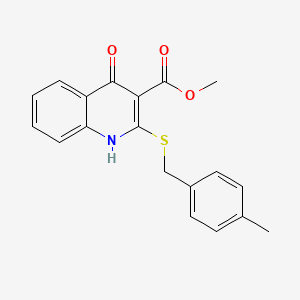

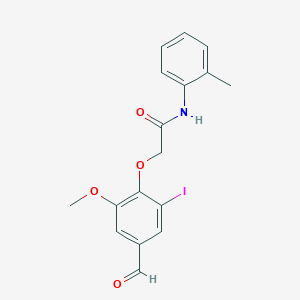
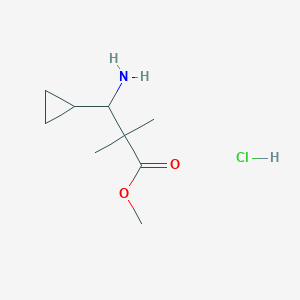
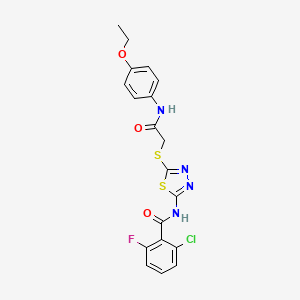
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)
